molecular formula C19H15N7OS B293053 1-(6-imino-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-5-yl)-3-(4-methylphenyl)urea

1-(6-imino-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-5-yl)-3-(4-methylphenyl)urea

Cat. No.: B293053
M. Wt: 389.4 g/mol
InChI Key: AFVKWMGNMNDZAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iminopyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N’-(4-methylphenyl)urea is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iminopyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N’-(4-methylphenyl)urea typically involves multi-step reactions that include the formation of intermediate compounds. The process often starts with the preparation of the thiazolo[3,2-a]benzimidazole core, followed by the introduction of the pyrimido group and the final attachment of the urea moiety. Common reagents used in these reactions include various amines, isocyanates, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-iminopyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N’-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-iminopyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N’-(4-methylphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-iminopyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N’-(4-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]benzimidazole derivatives: These compounds share a similar core structure but differ in their functional groups.

    Pyrimido[4’,5’4,5][1,3]thiazole derivatives: These compounds have a similar heterocyclic ring system but may have different substituents.

Uniqueness

N-(4-iminopyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N’-(4-methylphenyl)urea is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15N7OS

Molecular Weight

389.4 g/mol

IUPAC Name

1-(6-imino-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-5-yl)-3-(4-methylphenyl)urea

InChI

InChI=1S/C19H15N7OS/c1-11-6-8-12(9-7-11)22-18(27)24-25-10-21-17-15(16(25)20)28-19-23-13-4-2-3-5-14(13)26(17)19/h2-10,20H,1H3,(H2,22,24,27)

InChI Key

AFVKWMGNMNDZAO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)NN2C=NC3=C(C2=N)SC4=NC5=CC=CC=C5N34

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NN2C=NC3=C(C2=N)SC4=NC5=CC=CC=C5N34

Origin of Product

United States

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